![molecular formula C17H26N2O4S B4820938 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide](/img/structure/B4820938.png)
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide
描述
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins and the regulation of gene expression. By inhibiting HDAC enzymes, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenic pathways. 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide also inhibits the activity of non-histone proteins, including transcription factors and signaling molecules, which are involved in various cellular processes, including cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been shown to induce various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide induces cell cycle arrest at the G1 phase and promotes the activation of pro-apoptotic pathways. In neurodegenerative disorders, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. In inflammatory diseases, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide reduces the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells.
实验室实验的优点和局限性
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for HDAC enzymes. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has some limitations, including its poor solubility in water and its potential off-target effects on non-HDAC proteins. These limitations can be overcome by using appropriate formulation and dosing strategies and by performing careful target validation studies.
未来方向
There are several future directions for the development and application of 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide. One direction is the optimization of its pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Another direction is the identification of novel disease indications for 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide, including rare diseases and orphan indications. Additionally, the combination of 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide with other therapeutic agents, including chemotherapy, radiation therapy, and immunotherapy, could enhance its therapeutic efficacy and reduce the development of drug resistance. Finally, the development of new HDAC inhibitors with improved pharmacological properties and novel mechanisms of action could expand the therapeutic potential of this class of compounds.
科学研究应用
4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In neurodegenerative disorders, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In inflammatory diseases, 4-methyl-N-[3-methyl-1-(4-morpholinylcarbonyl)butyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of rheumatoid arthritis.
属性
IUPAC Name |
4-methyl-N-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)12-16(17(20)19-8-10-23-11-9-19)18-24(21,22)15-6-4-14(3)5-7-15/h4-7,13,16,18H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYARHKBCJSHEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。